
2-(2-Piperidinyl)ethyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The most common method for preparing ethers, including 2-(2-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods often involve the sulfuric-acid-catalyzed reaction of alcohols, although this method is limited to primary alcohols .
Chemical Reactions Analysis
Ethers, including 2-(2-Piperidinyl)ethyl propyl ether, are generally unreactive towards most reagents, making them excellent solvents for reactions. they can undergo cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether . The major products formed from these reactions are alcohols and alkyl halides .
Scientific Research Applications
2-(2-Piperidinyl)ethyl propyl ether and its derivatives are used extensively in scientific research due to their biological activity. Piperidine derivatives are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. They are used in the synthesis of various biologically active compounds, including substituted piperidines, spiropiperidines, and piperidinones . These compounds have applications in chemistry, biology, medicine, and industry, particularly in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl propyl ether involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on the central nervous system and can modulate neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2-(2-Piperidinyl)ethyl propyl ether can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share the piperidine ring structure but differ in their substituents and functional groups, which can significantly affect their biological activity and applications . The uniqueness of this compound lies in its specific ether linkage and the resulting chemical properties.
Properties
CAS No. |
946760-63-0 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h10-11H,2-9H2,1H3 |
InChI Key |
XQPFMRFBEAVADW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
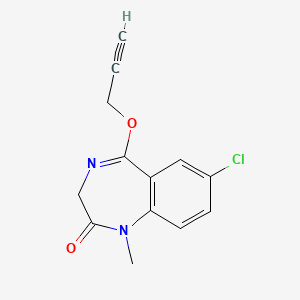
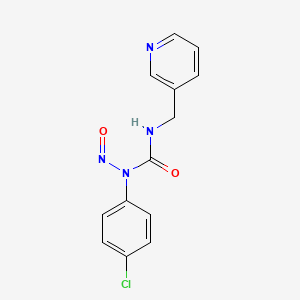
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
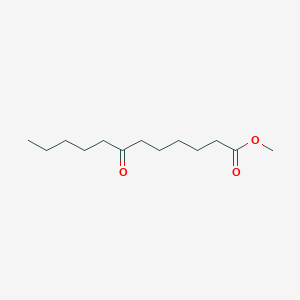
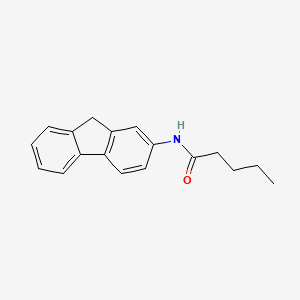
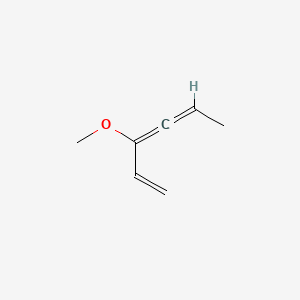

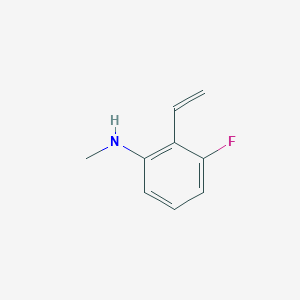



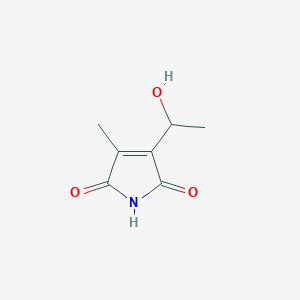
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
